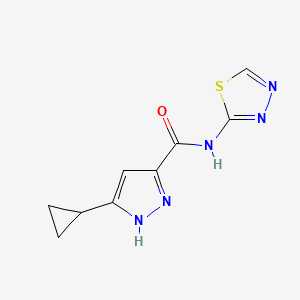![molecular formula C21H19N3O2 B7497611 Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone](/img/structure/B7497611.png)
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is a chemical compound that has been the subject of extensive scientific research. This compound is known to have a wide range of biochemical and physiological effects, and has been studied for its potential applications in various fields, including medicine, pharmacology, and neuroscience.
Mechanism of Action
The mechanism of action of Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and receptors in the body. This compound has been shown to have potent inhibitory effects on the enzyme monoamine oxidase, which is involved in the metabolism of neurotransmitters such as serotonin, dopamine, and norepinephrine.
Biochemical and Physiological Effects:
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been shown to have a wide range of biochemical and physiological effects. In vitro studies have demonstrated its potent inhibitory effects on monoamine oxidase, as well as its ability to inhibit the reuptake of certain neurotransmitters. In vivo studies have shown that this compound can modulate the levels of various neurotransmitters in the brain, and may have potential applications in the treatment of neurological disorders such as depression and anxiety.
Advantages and Limitations for Lab Experiments
One of the main advantages of using Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone in lab experiments is its potent inhibitory effects on certain enzymes and receptors. This makes it a valuable tool for studying the biochemical and physiological effects of these targets. However, one limitation of this compound is its potential toxicity, which may limit its use in certain experiments.
Future Directions
There are several potential future directions for research on Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone. One area of interest is the development of new drugs based on this compound, which may have potential applications in the treatment of various neurological disorders. Another area of interest is the further elucidation of its mechanism of action, which may lead to a better understanding of the biochemical and physiological effects of this compound. Additionally, future studies may explore the potential toxicity and safety of this compound, which may have implications for its use in clinical settings.
Synthesis Methods
The synthesis of Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone involves several steps, including the reaction of naphthalene with 2-bromoacetyl pyridine, followed by the reaction of the resulting intermediate with piperazine and pyridine-2-carboxylic acid. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
Scientific Research Applications
Naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone has been extensively studied for its potential applications in various scientific fields. In pharmacology, this compound has been shown to have potent inhibitory effects on certain enzymes, making it a potential candidate for the development of new drugs. In neuroscience, it has been studied for its effects on the central nervous system, including its potential use as a treatment for various neurological disorders.
properties
IUPAC Name |
naphthalen-1-yl-[4-(pyridine-2-carbonyl)piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N3O2/c25-20(18-9-5-7-16-6-1-2-8-17(16)18)23-12-14-24(15-13-23)21(26)19-10-3-4-11-22-19/h1-11H,12-15H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVZGERVXQYPCQT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC=CC3=CC=CC=C32)C(=O)C4=CC=CC=N4 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-5-methylphenoxy)-1-[4-(4-methyl-1,2,4-triazol-3-yl)piperidin-1-yl]ethanone](/img/structure/B7497530.png)


![N-[(2,4-dimethylphenyl)methyl]-N,1-dimethyl-2-oxopyridine-4-carboxamide](/img/structure/B7497551.png)
![N-[(4-fluorophenyl)methyl]-4-(6-methyl-2-propan-2-ylpyrimidin-4-yl)piperazine-1-carboxamide](/img/structure/B7497559.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-2-oxopyridine-4-carboxamide](/img/structure/B7497565.png)

![4-[4-(8-Methylimidazo[1,2-a]pyridin-2-yl)anilino]-4-oxobutanoic acid](/img/structure/B7497581.png)

![3,5-dimethyl-N-[3-(trifluoromethoxy)phenyl]-1,2-oxazole-4-sulfonamide](/img/structure/B7497601.png)
![N-[4-nitro-2-(1H-tetrazol-5-yl)phenyl]acetamide](/img/structure/B7497606.png)
![N-[1-(furan-3-carbonyl)piperidin-4-yl]-2-phenoxyacetamide](/img/structure/B7497607.png)
![3-bromo-N-[(3-chlorophenyl)methyl]benzenesulfonamide](/img/structure/B7497616.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(3-oxo-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-2-yl)acetamide](/img/structure/B7497629.png)